4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid - 1322605-17-3

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Catalog Number: EVT-1686007
CAS Number: 1322605-17-3
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Various synthetic strategies have been reported for the synthesis of [, , ]triazolo[4,3-b]pyridazine derivatives. These methods often involve the cyclization of pyridazine precursors with hydrazines or other nitrogen-containing nucleophiles [6, 15, 16, 19, 21].

Molecular Structure Analysis

The [, , ]triazolo[4,3-b]pyridazine scaffold consists of a fused triazole and pyridazine ring system. The presence of multiple nitrogen atoms and the planar aromatic structure contribute to the diverse biological activities of this class of compounds.

Chemical Reactions Analysis

The reactivity of [, , ]triazolo[4,3-b]pyridazines is largely determined by the substituents present on the rings. Common reactions include alkylation, acylation, and condensation reactions. The nitrogen atoms in the rings can also participate in nucleophilic reactions.

Mechanism of Action

The mechanism of action of [, , ]triazolo[4,3-b]pyridazines varies depending on the specific compound and its biological target. For example, some derivatives act as kinase inhibitors by competing with ATP for the binding site [2, 8]. Others may act as antagonists or agonists of specific receptors.

Applications

As mentioned in the description section, [, , ]triazolo[4,3-b]pyridazines have a wide range of applications in scientific research:

Future Directions

Further research on [, , ]triazolo[4,3-b]pyridazines is warranted to explore their full potential in various therapeutic areas. Future directions may include:

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) is a potent bivalent bromodomain and extraterminal inhibitor. This compound emerged from a series of optimized compounds demonstrating excellent pharmacokinetic profiles and exhibiting high potency in vitro and in vivo. AZD5153 effectively downregulates c-Myc and inhibits tumor growth in xenograft studies.

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine ring system with 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid. The key difference is the presence of a piperidine ring linked to the triazolopyridazine core at position 6, which forms the basis for its bivalent binding and enhanced potency.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) is a highly selective inhibitor of receptor tyrosine kinase c-Met, developed through structure-based drug design and medicinal chemistry lead optimization. Despite exhibiting attractive properties initially, preclinical evaluations revealed PF-04254644 to be a pan-phosphodiesterase (PDE) family inhibitor. This broad off-target activity led to a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in rats, ultimately leading to its termination as a preclinical candidate.

Relevance: PF-04254644, while also containing the [, , ]triazolo[4,3-b]pyridazine scaffold as 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, features a quinoline moiety and a 1-methyl-1H-pyrazol-4-yl group attached to the core structure. This highlights the diverse chemical modifications possible around the [, , ]triazolo[4,3-b]pyridazine ring and their impact on biological activity.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) stands out as a potent and selective inhibitor of wild-type (WT) MET kinase, including several clinically relevant mutants. Through a multiparametric chemical optimization approach, SAR125844 emerged as a promising development candidate. Despite its potential as a parenteral agent for MET-dependent cancers, challenges in achieving satisfactory oral absorption due to a trade-off with CYP3A4 inhibition were observed.

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, but incorporates a benzothiazole group connected to the triazolopyridazine core via a sulfur linker. This variation illustrates the potential for incorporating sulfur-containing moieties in the design of triazolopyridazine-based inhibitors.

Properties

CAS Number

1322605-17-3

Product Name

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)

InChI Key

PWMPKVRCKMCMKU-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CCCC(=O)O)C=C1

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.